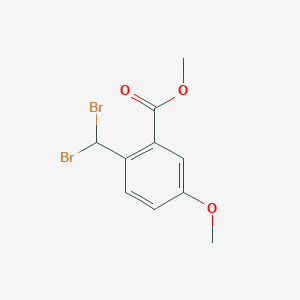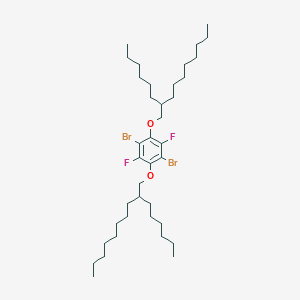![molecular formula C18H19NO3 B12843736 Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate CAS No. 893736-36-2](/img/structure/B12843736.png)
Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C18H19NO3 It is a derivative of biphenyl, featuring a morpholine ring attached to one of the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by morpholine.
Esterification: The carboxylic acid group on the biphenyl core is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The biphenyl core provides structural rigidity and can participate in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4’-(4-piperidinyl)[1,1’-biphenyl]-3-carboxylate
- Methyl 4’-(4-pyrrolidinyl)[1,1’-biphenyl]-3-carboxylate
- Methyl 4’-(4-piperazinyl)[1,1’-biphenyl]-3-carboxylate
Uniqueness
Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different nitrogen-containing rings.
特性
CAS番号 |
893736-36-2 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
methyl 3-(4-morpholin-4-ylphenyl)benzoate |
InChI |
InChI=1S/C18H19NO3/c1-21-18(20)16-4-2-3-15(13-16)14-5-7-17(8-6-14)19-9-11-22-12-10-19/h2-8,13H,9-12H2,1H3 |
InChIキー |
ZSAJJPSZYOWIFX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


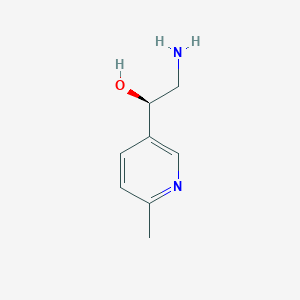
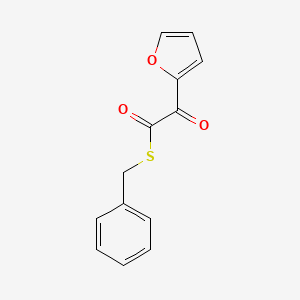

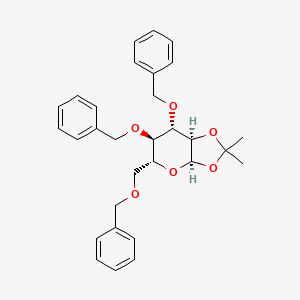
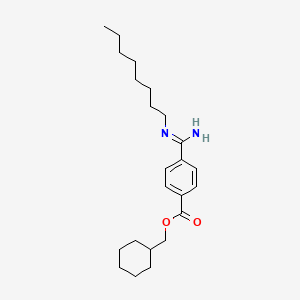
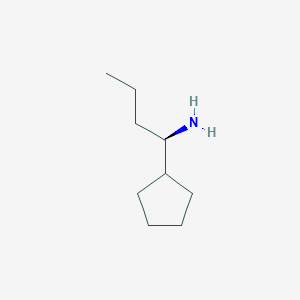
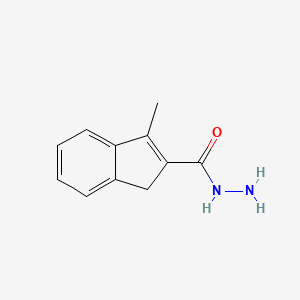
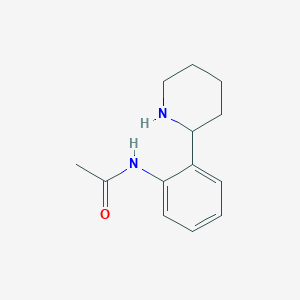
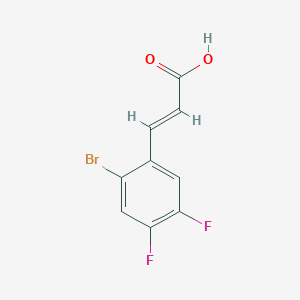
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)

